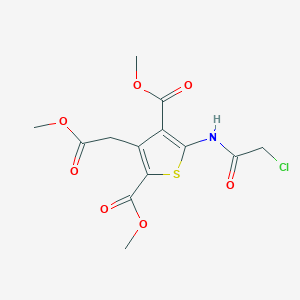![molecular formula C9H9N3O2S2 B3387931 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid CAS No. 854137-70-5](/img/structure/B3387931.png)
3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid
Vue d'ensemble
Description
The compound “3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid” is a complex organic molecule that contains several functional groups, including a thiophenyl group, a 1,2,4-triazole ring, and a propanoic acid group . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophenyl group, a 1,2,4-triazole ring, and a propanoic acid group . These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the sulfanyl group (-SH) is a good nucleophile and can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the propanoic acid group suggests that the compound would be acidic .Mécanisme D'action
The exact mechanism of action of TSPP is not yet fully understood. However, it is believed to exert its effects through several mechanisms. It has been shown to interact with proteins involved in cell signaling pathways, suggesting that it may act as a modulator of these pathways. Additionally, it has been shown to inhibit the activity of several enzymes involved in metabolic pathways, suggesting that it may act as an inhibitor of these enzymes.
Biochemical and Physiological Effects
TSPP has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and anti-cancer properties. Additionally, it has been shown to inhibit the activity of several enzymes involved in metabolic pathways, suggesting that it may have a role in regulating metabolic processes. In vivo studies have shown that it has protective effects against oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TSPP in lab experiments has several advantages and limitations. One of the main advantages is its low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions for TSPP are numerous. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research into its mechanism of action could lead to the development of more specific and targeted therapeutic agents. Additionally, further research into its biochemical and physiological effects could lead to the development of novel therapeutics for a variety of diseases. Finally, further research into its potential applications in materials science could lead to the development of new polymers with a range of applications.
Applications De Recherche Scientifique
TSPP has been studied extensively in recent years due to its potential applications in organic synthesis, medicinal chemistry, and materials science. It has been used to synthesize a variety of compounds, including drugs, catalysts, and polymers. In the field of medicinal chemistry, TSPP has been studied for its potential as an anti-cancer and anti-inflammatory agent. In materials science, it has been used to synthesize polymers with potential applications in drug delivery, sensors, and photovoltaics.
Propriétés
IUPAC Name |
3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c13-7(14)3-4-12-8(10-11-9(12)15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVAKKHSVPWPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158124 | |
| Record name | 1,5-Dihydro-3-(2-thienyl)-5-thioxo-4H-1,2,4-triazole-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854137-70-5 | |
| Record name | 1,5-Dihydro-3-(2-thienyl)-5-thioxo-4H-1,2,4-triazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854137-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-3-(2-thienyl)-5-thioxo-4H-1,2,4-triazole-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3387857.png)
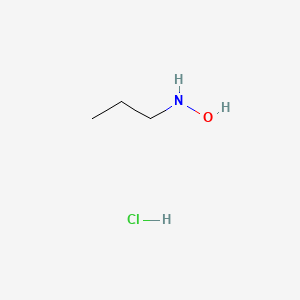
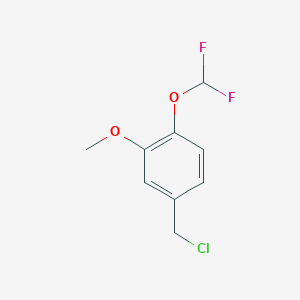
![2-chloro-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B3387869.png)
![2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B3387880.png)
![2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3387887.png)
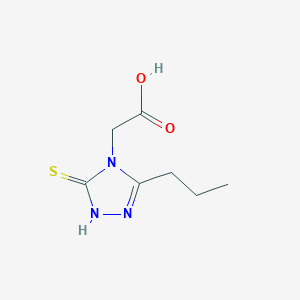
![2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B3387906.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3387923.png)
![1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3387924.png)
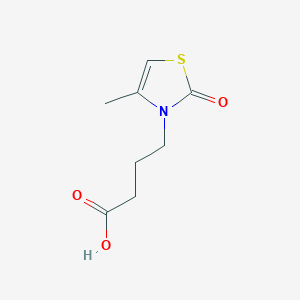
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid](/img/structure/B3387945.png)
